2,2',6-Tribromoindophenol Sodium Salt
Description
2,2’,6-Tribromoindophenol Sodium Salt is a chemical compound with the molecular formula C12H6Br3NO2 and a molecular weight of 457.88 . It is also known by alternate names such as 2,6-Dibromo-2’-bromo-indophenol Sodium Salt and 2,6-Dibromophenol-indo-m-bromophenol Sodium Salt .
Molecular Structure Analysis
The molecular structure of 2,2’,6-Tribromoindophenol Sodium Salt consists of a sodium ion and a complex organic molecule with three bromine atoms, one nitrogen atom, and one oxygen atom . The exact structure can be represented by the SMILES string: C1=CC(=C(C=C1[O-])Br)N=C2C=C(C(=O)C(=C2)Br)Br.[Na+] .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2’,6-Tribromoindophenol Sodium Salt include a molecular weight of 457.88 . The compound has a boiling point of 434ºC at 760 mmHg and a density of 2.11g/cm³ . More specific properties like solubility, appearance, and stability might be available in its Material Safety Data Sheet (MSDS).Properties
IUPAC Name |
sodium;3-bromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br3NO2.Na/c13-8-5-7(17)1-2-11(8)16-6-3-9(14)12(18)10(15)4-6;/h1-5,17H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQQAPWDVFFEH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[O-])Br)N=C2C=C(C(=O)C(=C2)Br)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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